molecular formula C53H52Cl2N8O17 B1206522 Vancomycin aglycon CAS No. 82198-76-3

Vancomycin aglycon

カタログ番号 B1206522
CAS番号: 82198-76-3
分子量: 1143.9 g/mol
InChIキー: JHIKFOISFAQTJQ-YZANBJIASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Vancomycin aglycon is a derivative of the glycopeptide antibiotic vancomycin, which is used to treat severe bacterial infections . It is obtained by removing the glycosyl groups from vancomycin .


Synthesis Analysis

The total synthesis of vancomycin aglycon has been achieved in 17 steps from the constituent amino acid subunits . The synthesis involves kinetically controlled diastereoselective introduction of all three elements of atropisomerism . An improved synthesis of vancomycin aglycon and its derivatives could allow researchers to study the effectiveness of new vancomycin analogues as antibiotics .


Chemical Reactions Analysis

Studies on the further development of the sequential glycosylations of the vancomycin aglycon catalyzed by the glycosyltransferases GtfE and GtfD have been reported . These studies observed unusual, perhaps unexpected, aglycon substrate substituent effects on the rate and efficiency of the initial glycosylation reaction .


Physical And Chemical Properties Analysis

Vancomycin is a large glycopeptide compound with a molecular weight of approximately 1450 Da . It is not appreciably absorbed orally and is eliminated primarily via the renal route, with more than 80%–90% recovered unchanged in urine within 24 hours after administration of a single dose .

科学的研究の応用

Antibacterial Activity Against Resistant Strains

Vancomycin aglycon has been studied for its potential to combat antibiotic-resistant bacteria. Modifications to the vancomycin aglycon structure have shown promise in reinstating antimicrobial activity against vancomycin-resistant bacteria while maintaining efficacy against vancomycin-sensitive strains .

Enzymatic Glycosylation Studies

Research has explored the enzymatic glycosylation of vancomycin aglycon, which is crucial for the synthesis of vancomycin. These studies have provided insights into the efficiency and rate of glycosylation reactions, which are essential for developing new antibiotics .

Development of New Antibiotic Derivatives

Vancomycin aglycon serves as a key intermediate in the synthesis of new antibiotic derivatives. The total synthesis of vancomycin and its analogs, including modifications that address bacterial resistance, is a significant area of research .

Antimicrobial Activity Spectrum

The compound’s analogs have been evaluated for their spectrum of antimicrobial activity. This includes assessing their potency against both vancomycin-sensitive and -resistant bacteria, which is critical in the era of increasing antibiotic resistance .

Pharmacokinetics and Drug Distribution

The nature of the carbohydrate attached to the vancomycin aglycon affects its water solubility, pharmacokinetics (PK), and distribution properties. This has implications for the in vivo activity of the drug and its effectiveness as a treatment .

Veterinary Medicine Applications

Vancomycin aglycon analogs have been assessed for their anthelmintic, miticidal, and insecticidal activities. These studies are important for the development of veterinary medicines and could lead to new treatments for parasitic infections .

作用機序

Vancomycin aglycon exerts its effect by binding to the peptidoglycan layer of bacterial cell walls, impeding its formation and hindering bacterial growth and reproduction . Additionally, it inhibits the synthesis of bacterial proteins and DNA, further obstructing bacterial growth and reproduction .

Safety and Hazards

Users are advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Vancomycin aglycon . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

The emergence of glycopeptide resistance has necessitated the development of credible alternatives with potent activity against vancomycin-resistant bacteria . The development of semi-synthetic and synthetic analogues of vancomycin with restored activity against vancomycin-resistant Gram-positive bacteria is a powerful strategy . Future research can explore a multitude of approaches to tackle different types of resistance through semisynthetic modifications to vancomycin .

特性

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37,48-hexahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H52Cl2N8O17/c1-19(2)10-29(57-3)47(71)62-42-44(68)21-5-8-33(27(54)12-21)79-35-14-23-15-36(46(35)70)80-34-9-6-22(13-28(34)55)45(69)43-52(76)61-41(53(77)78)26-16-24(64)17-32(66)38(26)25-11-20(4-7-31(25)65)39(49(73)63-43)60-50(74)40(23)59-48(72)30(18-37(56)67)58-51(42)75/h4-9,11-17,19,29-30,39-45,57,64-66,68-70H,10,18H2,1-3H3,(H2,56,67)(H,58,75)(H,59,72)(H,60,74)(H,61,76)(H,62,71)(H,63,73)(H,77,78)/t29-,30+,39-,40-,41+,42-,43+,44-,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIKFOISFAQTJQ-YZANBJIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3O)OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)O)C8=C(C=CC(=C8)C(C(=O)N6)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@@H]1[C@@H](C2=CC(=C(C=C2)OC3=CC4=CC(=C3O)OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O)C8=C(C=CC(=C8)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H](NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H52Cl2N8O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1143.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vancomycin aglycon

CAS RN

82198-76-3
Record name Vancomycin aglycon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082198763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vancomycin aglycon
Reactant of Route 2
Vancomycin aglycon
Reactant of Route 3
Vancomycin aglycon
Reactant of Route 4
Vancomycin aglycon
Reactant of Route 5
Vancomycin aglycon
Reactant of Route 6
Vancomycin aglycon

Q & A

Q1: How does vancomycin aglycon exert its antimicrobial effect? What are the downstream consequences of its interaction with the bacterial target?

A1: Vancomycin aglycon, the core structure of the antibiotic vancomycin, exerts its antimicrobial effect by binding to the d-Ala-d-Ala terminus of peptidoglycan precursors in bacterial cell walls. [, , , , ] This binding disrupts cell wall biosynthesis, ultimately leading to bacterial cell death. [, , , , ]

Q2: How does bacterial resistance to vancomycin emerge, and how does this relate to vancomycin aglycon's mechanism of action?

A2: Bacteria develop resistance to vancomycin by altering their peptidoglycan biosynthesis pathway. Instead of incorporating d-Ala-d-Ala, resistant strains incorporate d-Ala-d-Lac into their peptidoglycan precursors. [, , ] This single atom change (amide NH to ester O) drastically reduces vancomycin's binding affinity, leading to resistance. [, , ]

Q3: How has the understanding of vancomycin resistance guided research on vancomycin aglycon modifications?

A3: Research has focused on modifying vancomycin aglycon to restore its binding affinity for d-Ala-d-Lac, thereby overcoming resistance. [, , , ] This has involved exploring structural changes that can compensate for the lost hydrogen bond and destabilizing lone pair interaction caused by the d-Ala-d-Lac modification. [, , , ]

Q4: What are some of the key structural modifications that have been explored in vancomycin aglycon to enhance its activity against resistant bacteria?

A4: Several modifications have been investigated, including replacing the residue 4 amide carbonyl with a methylene group (resulting in [Ψ[CH2NH]Tpg4]vancomycin aglycon), [, ] introducing a thioamide at residue 4 ([Ψ[C(═S)NH]Tpg(4)]vancomycin aglycon), [] and converting the thioamide to an amidine ([Ψ[C(═NH)NH]Tpg(4)]vancomycin aglycon). [, ]

Q5: What is the significance of the [Ψ[C(═NH)NH]Tpg(4)]vancomycin aglycon modification?

A5: This modification exhibits balanced dual binding affinity for both d-Ala-d-Ala and d-Ala-d-Lac, effectively addressing the primary mechanism of vancomycin resistance. [, ]

Q6: What is the role of the E-ring aryl chloride in vancomycin aglycon, and how have modifications at this position affected activity?

A6: Research has explored the impact of replacing the E-ring aryl chloride with various substituents. [] While the exact role of the chloride is not fully understood, studies suggest that hydrophobic and nonpolar substituents maintain or enhance activity, while highly polar substituents are detrimental. []

Q7: How have methyl ether derivatives of vancomycin aglycon contributed to understanding structure-activity relationships?

A7: Synthesizing and evaluating methyl ether derivatives, especially the tetra methyl ether derivative, has provided insights into the role of specific methyl groups in enhancing activity against vancomycin-resistant bacteria. []

Q8: What is the significance of the N-methyl-leucine residue in vancomycin aglycon?

A8: N-methyl-leucine, the first residue of vancomycin aglycon, is crucial for dipeptide binding. [] Removing or modifying it significantly weakens this interaction, highlighting its importance for antimicrobial activity. []

Q9: How has molecular dynamics simulation been used to study vancomycin aglycon?

A9: Molecular dynamics simulations have provided valuable insights into the binding interactions of vancomycin aglycon and its derivatives with peptidoglycan analogues. [, , ] These simulations have helped elucidate the structural basis for binding affinity, the impact of modifications on binding, and the potential mechanisms underlying changes in antimicrobial activity. [, , ]

Q10: What are the future directions in vancomycin aglycon research?

A10: Future research will likely focus on:

  • Developing more efficient synthetic routes to access a wider range of modified analogues. [, , ]
  • Further exploring peripheral modifications to enhance existing activities or introduce new mechanisms of action. []
  • Conducting in vivo studies to evaluate the efficacy and safety of promising analogues. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。